2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a multifunctional molecule featuring:
- A 1,2,4-oxadiazole core, known for enhancing metabolic stability and binding affinity in drug design .
- A benzo[d][1,3]dioxol-5-yl substituent, a bioisostere for catechol groups, which improves solubility and reduces oxidative metabolism .
- A 3-(trifluoromethyl)phenyl acetamide moiety, contributing to hydrophobic interactions and target selectivity .
- A methylthio group on the pyrazole ring, which may modulate lipophilicity and electronic effects .
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O4S/c1-36-21-17(20-28-19(30-35-20)11-5-6-14-15(7-11)34-10-33-14)18(26)31(29-21)9-16(32)27-13-4-2-3-12(8-13)22(23,24)25/h2-8H,9-10,26H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGXTNGTZUTAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity, including a benzo[d][1,3]dioxole moiety and a trifluoromethyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with benzo[d][1,3]dioxole derivatives have shown significant antitumor activity:
These findings suggest that the compound may exhibit selective cytotoxicity against cancer cells while being non-cytotoxic to normal cell lines (IC50 > 150 µM) .
The anticancer mechanisms have been investigated through various assays:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Annexin V-FITC assays indicate that the compound could promote apoptosis in cancer cells.
- Cell Cycle Arrest : Studies show that it may induce cell cycle arrest at specific phases.
- Mitochondrial Pathway Activation : The compound has been linked to changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
Antimicrobial Activity
The antimicrobial properties of compounds similar to this one have also been explored. For example, studies on benzodioxole derivatives indicated promising results against various bacterial strains:
| Compound Type | Tested Strains | MIC (µg/mL) |
|---|---|---|
| Benzodioxole derivatives | Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Benzodioxole derivatives | Escherichia coli | Varies |
| Benzodioxole derivatives | Bacillus subtilis | Varies |
These compounds displayed significant antibacterial activity, suggesting that the target compound might possess similar properties .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of compounds with structural similarities to the target molecule:
- Synthesis and Evaluation : A study synthesized various benzo[d][1,3]dioxole derivatives and assessed their anticancer activities against different cell lines. The results indicated that modifications in the structure significantly influenced their potency .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of similar compounds in tumor-bearing mice, showing promising results in tumor reduction and survival rates .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Substituent Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
